molecular formula C30H62NO7P B12096745 1-0-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine

1-0-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine

Cat. No.: B12096745
M. Wt: 579.8 g/mol
InChI Key: REFMRKQKVQGECX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-0-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine typically involves the following steps:

    Etherification: The initial step involves the etherification of glycerol to introduce the octadecyl chain at the sn-1 position.

    Acylation: The next step is the acylation of the sn-2 position with a butyryl group.

    Phosphorylation: Finally, the compound is phosphorylated to introduce the phosphocholine group at the sn-3 position.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as described above. The process is optimized for efficiency and cost-effectiveness, often employing automated systems and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

1-0-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phosphocholine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

1-0-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-0-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine involves its interaction with specific molecular targets, such as the platelet-activating factor (PAF) receptor. This receptor is part of the G-protein-coupled receptor family and mediates various biological responses, including inflammation and immune regulation . The compound’s effects are mediated through the activation or inhibition of signaling pathways associated with these receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-0-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine is unique due to its specific combination of an octadecyl chain and a butyryl group, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C30H62NO7P

Molecular Weight

579.8 g/mol

IUPAC Name

(2-butanoyloxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C30H62NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-35-27-29(38-30(32)23-7-2)28-37-39(33,34)36-26-24-31(3,4)5/h29H,6-28H2,1-5H3

InChI Key

REFMRKQKVQGECX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC

Origin of Product

United States

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